Cas no 1805968-67-5 (4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine)

4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H10F3N3O/c1-4-7(15-8(9,10)11)6(13)2-5(3-12)14-4/h2H,3,12H2,1H3,(H2,13,14)
- InChIKey: YVFVRABAIPSIGQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(CN)=NC=1C)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 74.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022002879-500mg |
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |
1805968-67-5 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
Alichem | A022002879-1g |
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |
1805968-67-5 | 97% | 1g |
$1,797.60 | 2022-04-01 |
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound with CAS No. 1805968-67-5, commonly referred to as 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including amino, methyl, and trifluoromethoxy substituents. These groups confer the molecule with distinctive chemical properties, making it a valuable component in various research and industrial applications.
The pyridine ring serves as the central framework of this compound, providing a rigid and planar structure that facilitates interactions with other molecules. The 4-amino group and 6-(aminomethyl) group introduce nucleophilic sites, enhancing the molecule's reactivity in condensation reactions. Meanwhile, the 2-methyl group adds steric bulk, which can influence the molecule's solubility and stability. The 3-trifluoromethoxy group is particularly notable for its electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and enhance the molecule's ability to participate in various chemical transformations.
Recent studies have highlighted the potential of 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine in drug discovery efforts. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, suggesting its utility in anti-cancer drug development.
In addition to its pharmaceutical applications, this compound has also found relevance in materials science. Its ability to form coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic transformations. A 2023 report in *Chemical Communications* detailed how this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity.
The synthesis of 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine typically involves multi-step processes that require precise control over reaction conditions. Common approaches include nucleophilic aromatic substitution and reductive amination. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
From an environmental perspective, the stability and biodegradability of this compound are critical considerations. Preliminary studies indicate that it exhibits moderate persistence in aqueous environments, necessitating further research into its ecological impact. Regulatory agencies are increasingly scrutinizing such compounds to ensure their safe use and disposal.
In conclusion, 4-Amino-6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties continue to inspire innovative research directions, positioning it as a key player in future advancements within pharmaceuticals and materials science.
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